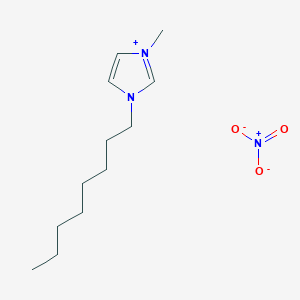

1-Octyl-3-methylimidazolium nitrate

Descripción general

Descripción

1-Octyl-3-methylimidazolium nitrate is a useful research compound. Its molecular formula is C12H23N3O3 and its molecular weight is 257.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Soil Microbiology : Zhang et al. (2017) found that 1-octyl-3-methylimidazolium nitrate significantly reduces microbial populations in brown soil, inhibits enzyme activities, and diminishes microbial community diversity along with the abundance of the ammonia monooxygenase gene (Zhang et al., 2017).

Uranium(IV) Oxide Precipitation : Bradley et al. (2004) demonstrated that nitrates with 1-alkyl-3-methylimidazolium nitrates have potential for use in uranium(IV) oxide precipitation, with the possibility of synthesis and analysis via X-ray crystallography (Bradley et al., 2004).

Ionic Liquid Structure and Dynamics : Pópolo and Voth (2004) reported that 1-ethyl-3-methylimidazolium nitrate exhibits intricate spatial correlations between ions, a three-dimensional local structure, and charge-ordering effects (Pópolo & Voth, 2004).

Thermochemical Properties : Strechan et al. (2008) studied 1-butyl-3-methylimidazolium nitrate, focusing on its heat capacity and phase transition temperatures, which are vital for estimating the heat capacity of ionic liquids (Strechan et al., 2008).

Composite Materials : Néouze and Litschauer (2008) discovered that BMINO3@Ag, a composite material, can trap 1-butyl-3-methylimidazolium nitrate in a silver matrix, with the ionic liquid molecules oriented towards the silver surface (Néouze & Litschauer, 2008).

Solubility in Organic Solvents : Jiang and Wang (2011) found that the solubilities of 1-hexyl-3-methylimidazole nitrate and 1-octyl-3-methylimidazole nitrate in various organic solvents exhibit a linear relationship with inverse temperatures (Jiang & Wang, 2011).

Silver-Free Synthesis : Smith et al. (2011) achieved silver-free synthesis of nitrate-containing room-temperature ionic liquids by reacting 1-methylimidazole with alkyl nitrates under various conditions (Smith et al., 2011).

High-Pressure Phase Behavior : Yoshimura et al. (2015) studied the high-pressure phase behavior of 1-ethyl-3-methylimidazolium nitrate, noting its crystallization at 0.4 GPa and subsequent phase changes (Yoshimura et al., 2015).

Aggregation Behavior in Aqueous Solutions : Bowers et al. (2004) observed distinct aggregation behavior in aqueous solutions of 1-alkyl-3-methylimidazolium cations, with variations in the size and shape of the aggregates (Bowers et al., 2004).

Selective Sorption of Organic Compounds : Mokhtarani et al. (2016) found that ionic liquids like [Bmim][NO3] and [Omim][NO3] are more effective in sorption of ethyl benzene or p-xylene compared to those with lower selectivity values (Mokhtarani et al., 2016).

Propiedades

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.NO3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3)4/h10-12H,3-9H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHPXYPSGSMQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501044208 | |

| Record name | 1-Methyl-3-octylimidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203389-27-9 | |

| Record name | 1-Octyl-3-methylimidazolium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203389-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-octylimidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8181537.png)

![N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8181584.png)